molecular formula C5H13NO3S B15311035 1-(2-Aminoethanesulfonyl)-2-methoxyethane

1-(2-Aminoethanesulfonyl)-2-methoxyethane

Cat. No.: B15311035
M. Wt: 167.23 g/mol
InChI Key: IDXQMJBXZWTUIU-UHFFFAOYSA-N
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Description

1-(2-Aminoethanesulfonyl)-2-methoxyethane is an organic compound that features both an amino group and a sulfonyl group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethanesulfonyl)-2-methoxyethane can be achieved through several methods. One common approach involves the radical addition of N-Fmoc allylamine and xanthates with functionalized substituents, followed by oxidative chlorination with N-chlorosuccinimide/HCl . This method is known for its efficiency and practicality, yielding the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous-flow systems. These systems allow for the safe generation and reaction of intermediates, such as acyl azides, which are crucial for the formation of the final product . The use of continuous-flow systems ensures high efficiency and scalability, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethanesulfonyl)-2-methoxyethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Aminoethanesulfonyl)-2-methoxyethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethanesulfonyl)-2-methoxyethane involves its interaction with specific molecular targets and pathways. For example, in the synthesis of peptides, the compound acts as a precursor for the formation of amide bonds through the generation of acyl azides . These intermediates then react with amine nucleophiles to form the desired peptide bonds, maintaining chiral integrity and avoiding side reactions.

Comparison with Similar Compounds

1-(2-Aminoethanesulfonyl)-2-methoxyethane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of an amino group and a sulfonyl group, which provides distinct reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

2-(2-methoxyethylsulfonyl)ethanamine

InChI

InChI=1S/C5H13NO3S/c1-9-3-5-10(7,8)4-2-6/h2-6H2,1H3

InChI Key

IDXQMJBXZWTUIU-UHFFFAOYSA-N

Canonical SMILES

COCCS(=O)(=O)CCN

Origin of Product

United States

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